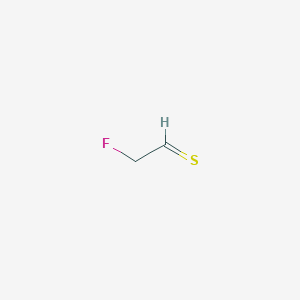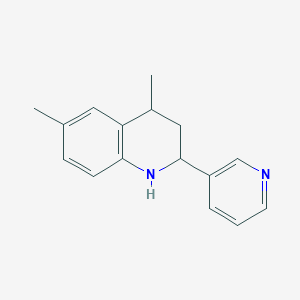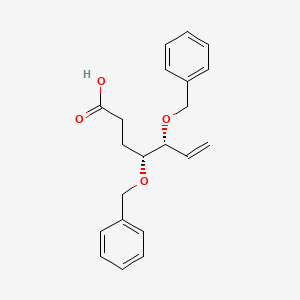![molecular formula C49H44O7 B12580526 (3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol CAS No. 496839-73-7](/img/structure/B12580526.png)
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol is a complex organic compound characterized by its multiple benzyloxy groups attached to a central phenylmethanol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol typically involves multi-step organic reactions. One common method includes the protection of phenolic groups followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step often involves the deprotection of the phenolic groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism by which (3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,5-Bis(trifluoromethyl)phenyl)methanol
- (3,5-Bis(benzyloxy)phenyl)methanol
Uniqueness
(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol is unique due to its multiple benzyloxy groups, which confer distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in research and industry.
Eigenschaften
CAS-Nummer |
496839-73-7 |
|---|---|
Molekularformel |
C49H44O7 |
Molekulargewicht |
744.9 g/mol |
IUPAC-Name |
[3,5-bis[[2,4-bis(phenylmethoxy)phenyl]methoxy]phenyl]methanol |
InChI |
InChI=1S/C49H44O7/c50-30-41-25-46(53-35-42-21-23-44(51-31-37-13-5-1-6-14-37)28-48(42)55-33-39-17-9-3-10-18-39)27-47(26-41)54-36-43-22-24-45(52-32-38-15-7-2-8-16-38)29-49(43)56-34-40-19-11-4-12-20-40/h1-29,50H,30-36H2 |
InChI-Schlüssel |
XNOIQLOMKMUUEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)COC3=CC(=CC(=C3)CO)OCC4=C(C=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)

![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)

![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)



![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
